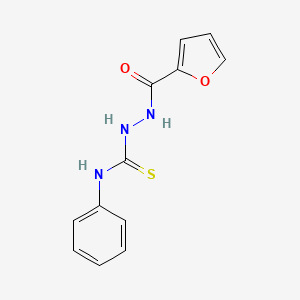
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is an organic compound that features a furan ring, a phenyl group, and a hydrazinecarbothioamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 2-furoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the hydrazinecarbothioamide moiety.
Substitution: Substituted phenyl derivatives with different functional groups.
科学研究应用
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
作用机制
The mechanism of action of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. It may also interact with cellular receptors, triggering signaling pathways that result in programmed cell death .
相似化合物的比较
Similar Compounds
1-(2-Furoyl)piperazine: Another furan-based compound with similar structural features.
N-alkylfuran-2-carboxamide derivatives: Compounds with a furan ring and carboxamide group, used in quorum sensing modulation.
Uniqueness
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a furan ring, phenyl group, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
生物活性
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is an organic compound notable for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This compound features a furan ring, a phenyl group, and a hydrazinecarbothioamide moiety, which contribute to its unique properties and mechanisms of action.
The primary target of this compound is the Proteinase-Activated Receptor 2 (PAR2) . The compound acts through competitive inhibition, affecting several biochemical pathways associated with inflammation and cancer. The interaction with PAR2 leads to the metabolism of 2-furoic acid, which is subsequently converted into 2-oxoglutarate, influencing various cellular processes.
Enzyme Interactions
The compound has been shown to interact with enzymes such as 2-furoyl-coenzyme A hydroxylase, catalyzing the formation of 5-hydroxy-2-furoyl-CoA. This interaction is crucial for its biochemical activity and potential therapeutic effects.
Anticancer Properties
Research indicates that this compound may induce apoptosis and autophagy in cancer cells. For instance, studies have demonstrated its ability to activate PAR2 in cholangiocarcinoma cells, leading to increased cell migration and potential tumor progression .
Study on Cellular Effects
In laboratory settings, the compound's stability and degradation were assessed over time. It was found that lower doses could modulate cellular signaling pathways positively, while higher doses led to adverse effects such as cellular damage .
Animal Model Research
In animal models, varying dosages revealed that at lower concentrations, the compound exhibited beneficial effects on gene expression and cellular signaling. Conversely, higher doses resulted in toxicity .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Furoyl)piperazine | Furan-based structure | Similar enzyme inhibition |
| N-alkylfuran-2-carboxamide derivatives | Furan ring and carboxamide group | Quorum sensing modulation |
| This compound | Furan ring, phenyl group, hydrazinecarbothioamide moiety | Unique mechanism involving PAR2 |
The compound's biochemical properties include significant interactions with various enzymes and cofactors that facilitate its metabolism. It is metabolized through pathways involving 2-furoyl-CoA, which plays a critical role in its biological activity .
Transport and Distribution
The transport and distribution within cells are facilitated by specific transporters and binding proteins. This localization is essential for its biological activity, impacting how effectively it can exert its effects on target cells.
属性
IUPAC Name |
1-(furan-2-carbonylamino)-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(10-7-4-8-17-10)14-15-12(18)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUUETPFVSILLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














